molecular formula C24H35N3O9 B3950693 Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid

Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid

Cat. No.: B3950693
M. Wt: 509.5 g/mol
InChI Key: PFUOZQSIHOAYRM-UHFFFAOYSA-N
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Description

Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate; oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine and piperazine backbone, which are common structures in medicinal chemistry due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Piperazine Ring: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Functionalization: The piperidine and piperazine rings are then functionalized with the 3,4-dimethoxyphenylmethyl and ethyl carboxylate groups, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1: Shares the 3,4-dimethoxyphenyl group but has a different core structure.

Uniqueness

Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O5.C2H2O4/c1-4-30-22(27)25-13-11-24(12-14-25)21(26)18-7-9-23(10-8-18)16-17-5-6-19(28-2)20(15-17)29-3;3-1(4)2(5)6/h5-6,15,18H,4,7-14,16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUOZQSIHOAYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC(=C(C=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Reactant of Route 2
Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Reactant of Route 3
Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Reactant of Route 4
Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Reactant of Route 6
Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid

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